2,2-Dimethyl-4-(3-ethoxyphenyl)-4-oxobutyric acid
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Overview
Description
The compound is a derivative of butyric acid with additional functional groups. Butyric acid is a carboxylic acid also known as butanoic acid. Its structure consists of a four-carbon chain with a carboxyl group at one end .
Molecular Structure Analysis
The molecular structure of this compound would consist of a butyric acid backbone with additional functional groups. The 2,2-dimethyl group indicates two methyl groups attached to the second carbon in the butyric acid chain. The 4-(3-ethoxyphenyl) group suggests a phenyl ring attached to the fourth carbon, with an ethoxy group on the third carbon of the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group (-COOH) is typically reactive, participating in reactions such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, etc .Scientific Research Applications
Molecular Recognition and Intermolecular Bonding
- Intermolecular Hydrogen Bonding : Research indicates that compounds similar to 2,2-Dimethyl-4-(3-ethoxyphenyl)-4-oxobutyric acid can engage in intermolecular hydrogen bonding, a key aspect in molecular recognition and self-complementing structures. This was evidenced in studies involving similar compounds, which demonstrated hydrogen bonding between amide and carboxylic acid groups in various states, including in crystal form and in solutions (Wash et al., 1997).
Synthesis and Chemical Reactions
- Asymmetric Synthesis : The compound has been utilized in asymmetric synthesis processes. For instance, a study detailed the synthesis of Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, a closely related compound, achieved through an asymmetric aldol reaction, which is significant in the production of chiral molecules (Wang Jin-ji, 2014).
- Hetero-Diels-Alder Reaction : The compound has been involved in Hetero-Diels-Alder reactions, a significant method in organic synthesis for constructing cyclic structures. Studies have shown the formation of complex organic compounds through reactions involving similar substances (Nekrasov & Obukhova, 2006).
Optoelectronic and Charge Transport Properties
- Organic Light-Emitting Diodes (OLEDs) : Research into the structural, optoelectronic, and charge transport properties of related compounds has implications for their potential use as efficient materials in OLEDs. The studies explore charge transfer behavior, molecular orbitals, and intrinsic mobility, which are crucial for developing new OLED materials (Wazzan & Irfan, 2019).
Biological Activity Studies
- Cytotoxicity Studies : Some derivatives of similar compounds have been synthesized and tested for their in vitro cytotoxic activity. This research is crucial for understanding the potential biological effects and therapeutic applications of these compounds (Aggarwal, Gopika, & Revanasiddappa, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-ethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-18-11-7-5-6-10(8-11)12(15)9-14(2,3)13(16)17/h5-8H,4,9H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAXWQXMHSKAOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)CC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801241201 |
Source
|
Record name | 3-Ethoxy-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951892-89-0 |
Source
|
Record name | 3-Ethoxy-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951892-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-α,α-dimethyl-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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